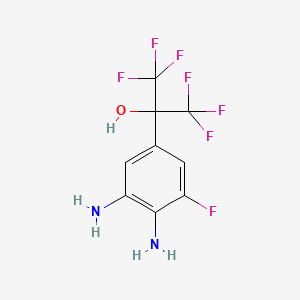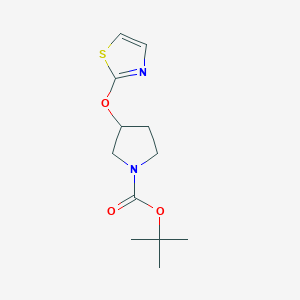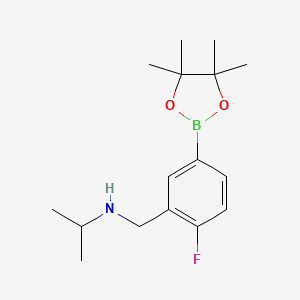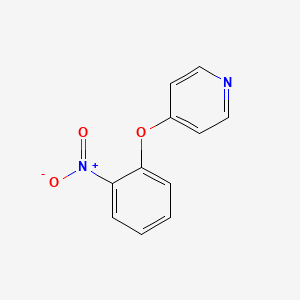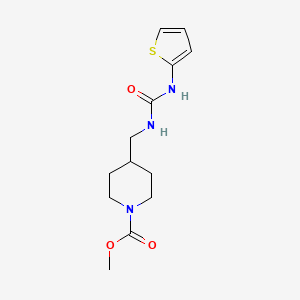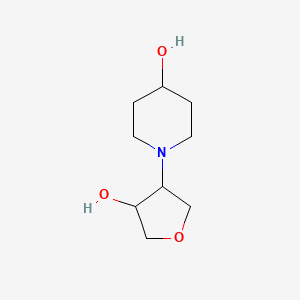
1-(4-Hidroxi-oxolan-3-il)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a derivative of piperidine and is commonly used in medical, environmental, and industrial research. This compound is notable for its unique structure, which includes both a piperidine ring and a hydroxyoxolan moiety.
Aplicaciones Científicas De Investigación
1-(4-Hydroxyoxolan-3-yl)piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: In industrial applications, it is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
The primary target of 1-(4-Hydroxyoxolan-3-yl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
1-(4-Hydroxyoxolan-3-yl)piperidin-4-ol interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, a common feature of most CCR5 antagonists .
Biochemical Pathways
The compound’s interaction with the CCR5 receptor affects the pathway of HIV-1 entry into cells . Specifically, it prevents macrophagetropic (R5) HIV-1 strains from infecting cells in vitro . This blockade of the CCR5 receptor is a potential treatment for HIV-1 infections .
Result of Action
The result of the compound’s action is the prevention of HIV-1 infection. Furthermore, individuals who are homozygous for the CCR5Δ32 mutation are resistant to R5-tropic HIV-1 infection .
Análisis Bioquímico
Biochemical Properties
. They interact with the chemokine receptor CCR5, which is an essential co-receptor in the process of HIV-1 entry . The antagonistic activities of these compounds against CCR5 have been evaluated .
Cellular Effects
The cellular effects of 1-(4-Hydroxyoxolan-3-yl)piperidin-4-ol are not well-documented. Piperidine derivatives are known to have a wide range of effects on cells. For instance, they have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers .
Molecular Mechanism
The molecular mechanism of action of 1-(4-Hydroxyoxolan-3-yl)piperidin-4-ol is not fully known. Piperidine derivatives are known to interact with the CCR5 receptor via a strong salt-bridge interaction . This interaction is believed to be crucial for their antagonistic activity against CCR5 .
Métodos De Preparación
The synthesis of 1-(4-Hydroxyoxolan-3-yl)piperidin-4-ol typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the reaction of piperidine with an appropriate oxirane derivative under controlled conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The temperature and pressure conditions are carefully controlled to optimize yield and purity.
Industrial Production Methods: On an industrial scale, the production of 1-(4-Hydroxyoxolan-3-yl)piperidin-4-ol may involve continuous flow reactors to ensure consistent quality and high throughput. The use of automated systems for monitoring and controlling reaction parameters is common to enhance efficiency and safety.
Análisis De Reacciones Químicas
1-(4-Hydroxyoxolan-3-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The hydroxy group in the oxolan ring can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides under appropriate conditions.
Common Reagents and Conditions: Typical reagents include strong oxidizing agents, reducing agents, and alkylating agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
Comparación Con Compuestos Similares
1-(4-Hydroxyoxolan-3-yl)piperidin-4-ol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other piperidine derivatives and oxolan-containing molecules. Examples include piperidine-4-carboxylic acid and 4-hydroxyoxolan-2-one.
Uniqueness: The presence of both a piperidine ring and a hydroxyoxolan moiety in 1-(4-Hydroxyoxolan-3-yl)piperidin-4-ol makes it unique. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Propiedades
IUPAC Name |
1-(4-hydroxyoxolan-3-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c11-7-1-3-10(4-2-7)8-5-13-6-9(8)12/h7-9,11-12H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFHAUKAKDJFIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2COCC2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
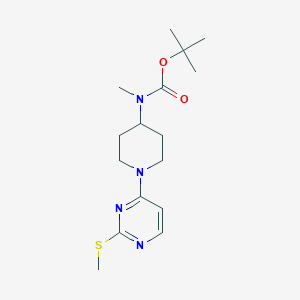
![2-[[5-(3-Chloro-6-methoxy-1-benzothiophen-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2,4-dichlorophenyl)ethanone](/img/structure/B2366346.png)
![N-(1-Cyanocyclobutyl)-2-[4-(6-methylpyridazin-3-yl)oxyanilino]acetamide](/img/structure/B2366347.png)
![N-cyclopropyl-N-[1-(3-fluorobenzoyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2366348.png)
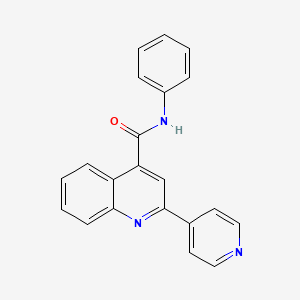
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxycyclohexyl)urea](/img/structure/B2366350.png)
![5-[(3-Methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2366352.png)
